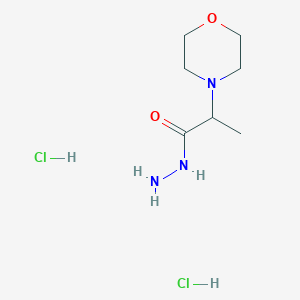
2-(4-Morpholinyl)propanohydrazide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Morpholinyl)propanohydrazide dihydrochloride is a chemical compound with the molecular formula C7H16ClN3O2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(4-Morpholinyl)propanohydrazide dihydrochloride consists of a morpholine ring attached to a propanohydrazide group . The molecular weight of this compound is 209.67 .Physical And Chemical Properties Analysis
2-(4-Morpholinyl)propanohydrazide dihydrochloride is a solid substance at room temperature . It has a molecular weight of 209.67 . More detailed physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1,3,4-Oxadiazole Derivatives : A study by Somashekhar and Kotnal (2019) focused on synthesizing a series of derivatives starting from morpholine, aiming to develop novel biologically active compounds. These derivatives were explored for their anti-inflammatory properties through both in vitro and in vivo methods. The synthesized compounds were characterized by FT-IR, proton NMR, and mass spectral studies (Somashekhar & Kotnal, 2019).
New Morpholine Derivative : AlKaissi, Khammas, and التميمي (2015) prepared a new series of morpholine derivatives with potential antimicrobial activity. This study highlighted the synthesis process and biological activity testing against various microorganisms (AlKaissi, Khammas, & التميمي, 2015).
Morpholine Hydrochloride Synthesis : Tan Bin (2011) synthesized 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, detailing a synthetic route with advantages such as easy operation, short reaction time, and high yield. This work contributes to the methodology of synthesizing morpholine derivatives (Tan Bin, 2011).
Biological Activity Studies
Corrosion Inhibitor : Gaber (2021) investigated 2-cyano-N-(4-morpholinobenzyldine) acetohydrazide as a corrosion inhibitor for steel in acidic conditions. The study provided insights into the compound's effectiveness and mechanism of action, including adsorption characteristics and protective layer formation on metal surfaces (Gaber, 2021).
Antioxidant Activity : Research by Nurkenov et al. (2018) explored the antioxidant activity of morpholine derivatives. The study utilized cathode voltammetry to estimate the antioxidant activity of samples, offering a novel approach to understanding the antioxidant properties of these compounds (Nurkenov et al., 2018).
Antimicrobial Agents : Sahin et al. (2012) designed and synthesized new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents. This study demonstrated the potential of these derivatives in combating microbial infections, highlighting the importance of morpholine derivatives in the development of new antimicrobial compounds (Sahin et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-morpholin-4-ylpropanehydrazide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.2ClH/c1-6(7(11)9-8)10-2-4-12-5-3-10;;/h6H,2-5,8H2,1H3,(H,9,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPAHZIMQDRFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)N1CCOCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholinyl)propanohydrazide dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

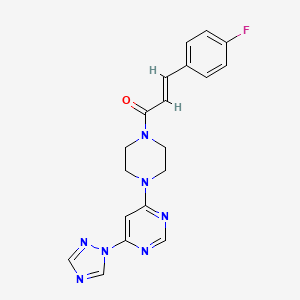
![N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2890381.png)
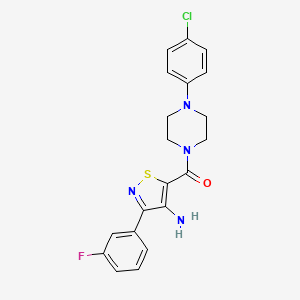
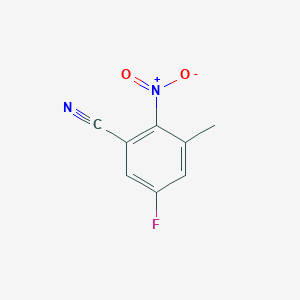
![2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine](/img/structure/B2890387.png)
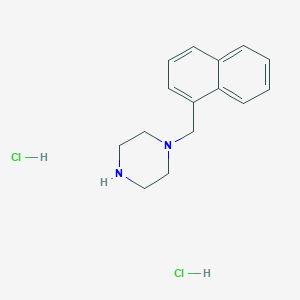
![2-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890389.png)
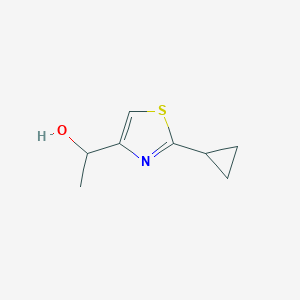
![3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2890392.png)
![N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2890394.png)
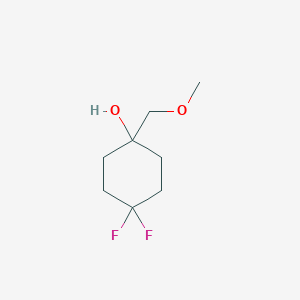
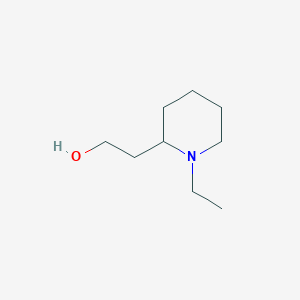

![2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2890401.png)